molecular formula C16H17ClN2O2 B12943619 tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate

tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate

Cat. No.: B12943619
M. Wt: 304.77 g/mol
InChI Key: CKQOYZZVGLARQG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-substituted phenyl pyridine derivative. The reaction is often catalyzed by palladium and requires the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

tert-butyl N-(4-chloro-3-pyridin-2-ylphenyl)carbamate

InChI

InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)19-11-7-8-13(17)12(10-11)14-6-4-5-9-18-14/h4-10H,1-3H3,(H,19,20)

InChI Key

CKQOYZZVGLARQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C2=CC=CC=N2

Origin of Product

United States

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